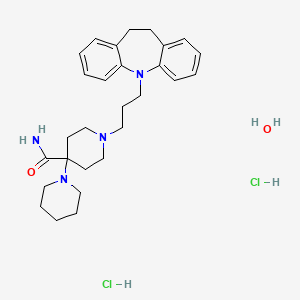

Carpipramine dihydrochloride

Description

The exact mass of the compound Defekton is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carpipramine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carpipramine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

60452-13-3 |

|---|---|

Molecular Formula |

C28H42Cl2N4O2 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2 |

InChI Key |

DQZZUZZSEFHBSL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Other CAS No. |

7075-03-8 |

Pictograms |

Irritant |

Synonyms |

Bay b 4343b carbadipimidine carpipramine carpipramine dihydrochloride carpipramine dihydrochloride anhydrous Defekton Prazinil PZ 1511 |

Origin of Product |

United States |

Foundational & Exploratory

Carpipramine dihydrochloride atypical antipsychotic classification literature

Technical Monograph: Carpipramine Dihydrochloride Subtitle: Re-evaluating the "Intermediate" Antipsychotic: Classification, Mechanism, and Pharmacological Profiling

Executive Summary & Disambiguation

Carpipramine dihydrochloride (Brand names: Prazinil, Defekton) is a psychotropic agent synthesized in the 1960s that occupies a unique pharmacological niche. Chemically, it is an iminodibenzyl derivative , structurally homologous to tricyclic antidepressants (TCAs) like imipramine, yet it exhibits distinct neuroleptic properties.

Critical Disambiguation:

Do not confuse Carpipramine with Cariprazine (Vraylar/Reagila).

Carpipramine: A tricyclic D2/5-HT2 antagonist with disinhibitory properties (developed ~1960s).

Cariprazine: A D3/D2 partial agonist (developed ~2000s).[1]

This guide analyzes the technical literature to resolve the classification controversy: Is Carpipramine a "Typical" antipsychotic due to its tricyclic structure, or an "Atypical" (Second-Generation Antipsychotic - SGA) due to its receptor binding profile and low extrapyramidal side effect (EPS) liability?

Chemical Structure & Synthesis

IUPAC Name: 1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride.

The core structure is the iminodibenzyl nucleus, which confers lipophilicity and blood-brain barrier permeability. The side chain incorporates a piperidine moiety, critical for dopamine receptor engagement.

Synthesis Workflow (Technical Overview)

The synthesis generally follows the alkylation of the iminodibenzyl core.

Pharmacodynamics: The Classification Logic

The "Atypical" classification of carpipramine rests on the Meltzer Hypothesis , which posits that a high ratio of 5-HT2A to D2 receptor blockade distinguishes SGAs from typicals.

Receptor Binding Profile

Carpipramine acts as an antagonist at the following key sites:

-

Dopamine D2 Receptors: Moderate affinity.[2] Blockade in the mesolimbic pathway reduces positive symptoms.

-

Serotonin 5-HT2A Receptors: High affinity.[3][4] Blockade here increases dopamine release in the striatum (mitigating EPS) and prefrontal cortex (improving negative symptoms).

-

Adrenergic Alpha-1: High affinity (sedative properties).[5]

The "Disinhibitory" Mechanism

Unlike potent D2 blockers (e.g., Haloperidol), Carpipramine is often prescribed for deficit schizophrenia (negative symptoms: apathy, avolition).

-

Mechanism:[3][6][7][8][9] At lower doses, it is hypothesized to preferentially block presynaptic D2 autoreceptors .

-

Effect: Blocking the autoreceptor prevents the negative feedback loop, causing a net increase in dopamine release in the prefrontal cortex, countering the hypodopaminergia associated with negative symptoms.

| Feature | Typical Antipsychotic (e.g., Haloperidol) | Carpipramine | Atypical Antipsychotic (e.g., Clozapine) |

| Chemical Class | Butyrophenone | Iminodibenzyl | Dibenzodiazepine |

| D2 Affinity | Very High (Tight binding) | Moderate | Low to Moderate |

| 5-HT2A Affinity | Low | High | High |

| EPS Liability | High | Low | Low |

| Primary Indication | Positive Symptoms | Negative/Deficit Symptoms | Treatment Resistant |

Experimental Protocols

To validate the classification of carpipramine in a research setting, two core experiments are standard: Radioligand Binding (to establish the Ki ratio) and the Catalepsy Test (to establish in vivo atypicality).

Protocol A: Radioligand Binding Assay (D2 vs. 5-HT2A)

Objective: Determine the inhibition constant (

-

Tissue Preparation:

-

Dissect rat striatum (rich in D2) and frontal cortex (rich in 5-HT2A).

-

Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Centrifuge at 40,000

for 20 min; resuspend pellet.

-

-

Incubation:

-

D2 Assay: Use

-Spiperone (0.5 nM) as the radioligand. -

5-HT2A Assay: Use

-Ketanserin (1.0 nM). -

Add Carpipramine at increasing concentrations (

to

-

-

Filtration:

-

Incubate for 60 min at 37°C.

-

Terminate reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to -

Criterion: A ratio of

suggests typicality;

-

Protocol B: Murine Catalepsy Test (Bar Test)

Objective: Assess EPS liability.[6] A lack of catalepsy at therapeutic doses confirms "atypical" status.

-

Subjects: Male Swiss albino mice (20-25g).

-

Drug Administration:

-

Group 1: Vehicle (Saline).

-

Group 2: Haloperidol (1 mg/kg, i.p.) - Positive Control.

-

Group 3: Carpipramine (10-40 mg/kg, i.p.).

-

-

Procedure (The Bar Test):

-

Place the mouse's forepaws on a horizontal bar elevated 4 cm above the bench.

-

Measure the latency to remove the paws.

-

Cut-off time: 180 seconds.

-

-

Data Interpretation:

-

Haloperidol will induce prolonged latency (>60s) indicating catalepsy (striatal D2 blockade).

-

Carpipramine should show minimal latency (<10s), similar to vehicle, confirming low striatal motor side effects.

-

Classification Logic Visualization

The following decision tree illustrates how Carpipramine is categorized based on the data derived from the protocols above.

Clinical Implications

-

Target Population: Patients with schizophrenia displaying prominent negative symptoms (apathy, social withdrawal) who are sensitive to EPS.

-

Dosage: Typically 50–150 mg/day (as dihydrochloride salt).

-

Side Effect Profile:

References

-

Deniker, P., et al. (1977). "A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes." L'Encephale.

-

Meltzer, H. Y. (1989). "Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia." Psychopharmacology.

-

Kapur, S., & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?" American Journal of Psychiatry.

- Ginestet, D. (1976). "Carpipramine in the treatment of chronic schizophrenia.

-

Oishi, R., et al. (1986). "Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors." Japanese Journal of Pharmacology.

- Wadenberg, M. L. (1996). "Conditioned avoidance response (CAR) as a screening test for antipsychotic activity." Neuroscience & Biobehavioral Reviews.

Sources

- 1. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]

- 2. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ils.unc.edu [ils.unc.edu]

- 5. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. What is Carpipramine used for? [synapse.patsnap.com]

- 8. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Determination of Carpipramine Dihydrochloride Affinity (IC50/Ki) at Dopamine D2 Receptors

Topic: Carpipramine dihydrochloride IC50 values for dopamine D2 receptor inhibition assays Content Type: Detailed Application Note and Protocol

Abstract & Pharmacological Context

Carpipramine dihydrochloride (Prazinil) is an atypical antipsychotic with a unique tricyclic structure distinct from phenothiazines and butyrophenones. While often overshadowed by newer agents like cariprazine (with which it is frequently confused due to naming similarity), carpipramine remains a significant compound for studying D2/5-HT2 antagonism profiles.

This guide details the protocol for determining the IC50 and Ki values of carpipramine at the human dopamine D2 receptor (hD2R). Unlike high-potency D2 antagonists (e.g., spiperone), carpipramine exhibits moderate affinity , with Ki values typically reported in the 8.0 – 15.0 nM range [1, 2]. Accurate characterization requires a precise competitive radioligand binding assay to distinguish its displacement profile from non-specific binding.

Key Pharmacological Parameters

| Parameter | Value / Description | Source |

| Compound | Carpipramine Dihydrochloride | [1] |

| Target | Human Dopamine D2 Receptor (hD2R) | [2] |

| Primary Action | Antagonist / Inverse Agonist | [3] |

| Reference Ki | 8.70 nM (PDSP Database) | [2] |

| Reference IC50 | ~20–40 nM (dependent on radioligand conc.) | [4] |

| Solubility | Water soluble (dihydrochloride salt); DMSO | [5] |

CRITICAL DISTINCTION: Do not confuse Carpipramine (Prazinil) with Cariprazine (Vraylar). Cariprazine is a D3-preferring partial agonist with sub-nanomolar affinity.[1] Carpipramine is a D2/5-HT2 antagonist with moderate nanomolar affinity.[2]

Experimental Design Strategy

To determine the IC50 of carpipramine, we utilize a Competitive Radioligand Binding Assay . This method is the "Gold Standard" for affinity quantification because it measures the direct physical interaction between the drug and the receptor, independent of downstream signaling variability.

Mechanistic Rationale

The assay relies on the competition between a fixed concentration of a radiolabeled high-affinity ligand (the "Hot" ligand) and varying concentrations of carpipramine (the "Cold" competitor) for the orthosteric binding site on the D2 receptor.

-

Radioligand Selection: [³H]-Spiperone or [³H]-Raclopride .

-

[³H]-Spiperone is preferred for D2/D3 assays due to its sub-nanomolar Kd (~0.06 nM), providing a robust signal-to-noise ratio even with moderate-affinity competitors like carpipramine.

-

-

Cellular System: Membranes prepared from CHO-K1 or HEK293 cells stably expressing recombinant human D2L (long isoform) receptors.

-

Non-Specific Binding (NSB): Defined using a saturating concentration (10 µM) of Haloperidol or (+)-Butaclamol.

Signaling Pathway Context

Understanding the downstream effect is crucial if functional validation (e.g., cAMP assay) follows binding.

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] Carpipramine antagonizes the D2 receptor, preventing the Gi/o-mediated inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels in the presence of dopamine.

Detailed Protocol: [³H]-Spiperone Competition Binding

Materials & Reagents[2][9][10][11][12]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Membrane Prep: hD2R-CHO cell membranes (approx. 5–10 µg protein/well).

-

Radioligand: [³H]-Spiperone (Specific Activity ~80 Ci/mmol). Final concentration: 0.2 nM.

-

Competitor: Carpipramine Dihydrochloride (dissolved in DMSO, diluted in buffer).

-

NSB Control: Haloperidol (10 µM final).

-

Plates: 96-well GF/B filter plates, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C.

Step-by-Step Workflow

Step 1: Compound Preparation

-

Stock Solution: Dissolve Carpipramine 2HCl in 100% DMSO to create a 10 mM stock.

-

Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in Assay Buffer.

-

Target Range: Final assay concentrations should span 10⁻¹¹ M to 10⁻⁵ M .

-

Note: Ensure final DMSO concentration in the assay is <1% to avoid solvent effects.

-

Step 2: Assay Assembly (Total Volume: 200 µL)

Add reagents to the 96-well plate in the following order:

-

50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of Carpipramine dilutions (for Test wells) OR 50 µL of 10 µM Haloperidol (for Non-Specific Binding wells).

-

50 µL of [³H]-Spiperone (4x stock to achieve 0.2 nM final).

-

100 µL of hD2R Membrane Suspension (thawed and homogenized gently).

Step 3: Incubation

-

Seal the plate and incubate for 60 minutes at 25°C (Room Temperature) .

-

Expert Insight: While 37°C is physiological, 25°C is often preferred for [³H]-Spiperone to minimize ligand depletion and receptor degradation during the assay [6].

Step 4: Termination & Filtration

-

Use a cell harvester (e.g., PerkinElmer Filtermate).

-

Wash filter plates 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry plates at 50°C for 30 minutes.

-

Add 50 µL of Microscint-20 scintillant to each well.

Step 5: Data Acquisition

-

Count radioactivity (CPM) using a TopCount or MicroBeta scintillation counter.

Figure 2: Radioligand Binding Assay Workflow.

Data Analysis & Calculation

To derive the Ki value, you must first calculate the IC50 from the dose-response curve.

-

Normalize Data:

-

Curve Fitting: Fit the data to a 4-parameter logistic (4PL) equation using software like GraphPad Prism or IDBS XLfit:

-

Ki Calculation (Cheng-Prusoff Equation): Since IC50 depends on the radioligand concentration, convert it to the inhibition constant (Ki):

- : Determined from your curve (e.g., 25 nM).

- : Concentration of radioligand used (e.g., 0.2 nM).[2]

- : Dissociation constant of the radioligand (e.g., 0.06 nM for spiperone).

Expected Results:

For Carpipramine, expect an IC50 roughly 3-4x higher than the Ki if using

-

Target Ki: ~8.7 nM [2].

Troubleshooting & Optimization (Expertise)

-

Filter Binding: Carpipramine is lipophilic. If you observe high background in NSB wells, ensure filters are pre-soaked in 0.3% PEI (polyethyleneimine). This neutralizes the negative charge of the glass fibers, preventing the positively charged drug from sticking to the filter.

-

Ligand Depletion: Ensure that Total Binding < 10% of the total radioactivity added. If depletion occurs, the "Free" ligand concentration is lower than calculated, skewing the Ki. Reduce membrane protein concentration if necessary.

-

Hill Slope Deviation: A Hill slope significantly different from -1.0 (e.g., -0.6) suggests negative cooperativity or binding to multiple affinity states (D2High vs. D2Low). Carpipramine, like many antagonists, typically binds with equal affinity to both G-protein coupled and uncoupled states, but be aware of this if using agonist competitors.

References

-

Deniker P, et al. "A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes." L'Encephale. 1977; 3(2):133-148.

-

PDSP Ki Database. "Carpipramine Affinity Data." BindingDB. Accessed 2026.

-

Seeman P. "Dopamine D2 receptors as treatment targets in schizophrenia." Clin Schizophr Relat Psychoses. 2010; 4(1):56-73.

- Leysen JE, et al. "[3H]Spiperone binding in rat brain: regional variations and the effect of neuroleptics." Eur J Pharmacol. 1978.

-

Cayman Chemical. "Carpipramine Dihydrochloride Product Information & Solubility."

-

Levant B. "Radioligand Binding Assays for Dopamine Receptors." Current Protocols in Pharmacology. 2002.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BindingDB PrimarySearch_ki [w.bindingdb.org]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Guide to the Preparation and Administration of Carpipramine Dihydrochloride Oral Formulations for Preclinical Animal Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Carpipramine dihydrochloride is an atypical antipsychotic agent used in the treatment of schizophrenia and anxiety.[1] Preclinical evaluation of its efficacy, pharmacokinetics (PK), and safety is critically dependent on accurate and reproducible oral administration in animal models. The physicochemical properties of an active pharmaceutical ingredient (API) dictate the strategy for creating a formulation that ensures consistent bioavailability and minimizes experimental variability. This guide provides a detailed framework and validated protocols for preparing a robust oral suspension of Carpipramine dihydrochloride suitable for rodent studies, emphasizing the scientific rationale behind each step to ensure data integrity and animal welfare.

This document is structured to guide the researcher from initial characterization and vehicle selection through to the step-by-step preparation and administration of the final dosage form.

Physicochemical Properties of Carpipramine Dihydrochloride

A thorough understanding of the API's properties is the foundation of successful formulation development.[2] Carpipramine dihydrochloride is the salt form, which generally enhances aqueous solubility compared to the free base. However, practical solubility can still be limited, influencing the choice between a true solution and a suspension.

Table 1: Key Physicochemical Characteristics of Carpipramine Dihydrochloride

| Property | Value / Description | Source(s) |

|---|---|---|

| Chemical Name | 1'-[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide, dihydrochloride | [1] |

| CAS Number | 7075-03-8 | [1][3] |

| Molecular Formula | C₂₈H₃₈N₄O · 2HCl | [1] |

| Molecular Weight | 537.57 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [1][4] |

| Storage (API) | Short-term (days to weeks): Dry, dark, at 0-4°C. Long-term (months to years): -20°C. |[1] |

Scientist's Note: The term "sparingly soluble" is critical. While the dihydrochloride salt form improves water solubility over the free base, achieving high concentrations (e.g., >1-2 mg/mL) in a simple aqueous vehicle may be difficult. This makes a suspension the most versatile and reliable formulation approach for dose-ranging studies, as it is less constrained by the compound's solubility limit.

Vehicle Selection: A Strategic Decision

The vehicle is not merely a carrier but an excipient that can influence drug stability, bioavailability, and even the animal's physiology.[5][6][7] The selection process must balance the API's properties with the requirements of the animal study.

Table 2: Comparison of Common Oral Vehicles for Rodent Studies

| Vehicle | Advantages | Disadvantages | Suitability for Carpipramine |

|---|---|---|---|

| Sterile Water / Saline | Physiologically inert, simple to prepare. | Poor solubility for lipophilic compounds. Risk of microbial growth without preservatives. | Feasible for low-concentration solutions only. Not recommended for dose-ranging studies due to likely solubility limitations. |

| 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | Forms stable suspensions for insoluble/sparingly soluble compounds. Generally well-tolerated.[8] | Can be viscous, potentially increasing animal stress during gavage.[9] Requires careful preparation to ensure homogeneity. | Highly Recommended. This is the gold-standard approach for preclinical oral suspensions, providing dose uniformity and versatility. |

| 5-10% DMSO in Water/Saline | Excellent solubilizing power for many compounds. | Can have intrinsic biological effects and cause irritation or toxicity at higher concentrations.[5][10] | Use with Caution. Suitable for solubilizing the API before dilution into a final aqueous vehicle, but the final DMSO concentration should be kept minimal (<5% if possible). Not ideal as the primary vehicle. |

| Corn Oil / Sesame Oil | Useful for highly lipophilic, water-insoluble compounds. | Can affect drug absorption (lipid-facilitated) and animal physiology.[5][8] | Not Recommended. Carpipramine dihydrochloride is a salt and is unlikely to be soluble or stable in an oil-based vehicle. |

Protocol 1: Preparation of a 1 mg/mL Carpipramine Dihydrochloride Oral Suspension

This protocol details the preparation of a 100 mL batch of a 1 mg/mL suspension in 0.5% methylcellulose. The concentration can be adjusted as needed by modifying the initial weight of the API.

Materials and Equipment

-

Carpipramine dihydrochloride (API)

-

Methylcellulose (viscosity ~400 cP)

-

Sterile, purified water

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Glass beaker (250 mL)

-

Graduated cylinders (100 mL)

-

Spatula

-

Amber glass storage bottle or sterile vials[12]

-

Parafilm or vial seals

Step-by-Step Preparation Workflow

Step 1: Prepare the 0.5% Methylcellulose (MC) Vehicle

-

Rationale: Preparing the vehicle in advance allows the methylcellulose polymer to fully hydrate, resulting in a smooth, homogenous gel.

-

a. Heat ~50 mL (half the final volume) of sterile water to 60-70°C.

-

b. Weigh 0.5 g of methylcellulose.

-

c. While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle the methylcellulose powder onto the surface to avoid clumping.

-

d. Once dispersed, remove from heat and add the remaining 50 mL of cold sterile water.

-

e. Continue stirring in a cold water bath until the solution is clear and viscous. Store refrigerated for at least 4 hours (or overnight) to ensure complete hydration.

Step 2: Calculate and Weigh the API

-

Target Concentration: 1 mg/mL

-

Final Volume: 100 mL

-

Calculation: 1 mg/mL * 100 mL = 100 mg of Carpipramine dihydrochloride.

-

a. Accurately weigh 100 mg of the API using an analytical balance.

Step 3: Prepare the Suspension

-

Rationale: Creating a paste by "wetting" the powder with a small amount of vehicle prevents clumping and ensures a fine, uniform particle dispersion in the final suspension.[11]

-

a. Place the weighed API into a clean glass beaker.

-

b. Add a small volume (~5 mL) of the pre-prepared 0.5% MC vehicle.

-

c. Triturate (mix) with a spatula to form a smooth, uniform paste, ensuring no dry powder remains.

-

d. Gradually add the remaining MC vehicle to the paste in small portions, mixing continuously.

-

e. Once all the vehicle is added, place the beaker on a magnetic stirrer and mix at a moderate speed for at least 30 minutes.

Step 4: Quality Control, Labeling, and Storage

-

a. Visual Inspection: The final suspension should be homogenous and milky, with no visible clumps or rapid sedimentation.

-

b. Transfer: Transfer the suspension into a labeled, light-protected amber bottle.[12]

-

c. Labeling: The label must include:

-

Compound Name: Carpipramine Dihydrochloride

-

Concentration: 1 mg/mL

-

Vehicle: 0.5% Methylcellulose in H₂O

-

Preparation Date

-

Expiration Date (e.g., 7 days unless stability data is available)

-

"Shake Vigorously Before Use"

-

-

d. Storage: Store the formulation at 2-8°C, protected from light.[1][13][14]

Formulation Workflow Diagram

Caption: Workflow for preparing Carpipramine HCl oral suspension.

Protocol 2: Oral Administration (Gavage) in Rodents

This protocol outlines the standard procedure for oral gavage. It must be performed by personnel trained in animal handling and this specific technique to minimize stress and prevent injury.[15][16]

Pre-Dosing Checklist

-

Ensure the animal use protocol is approved by the Institutional Animal Care and Use Committee (IACUC).

-

Select the appropriate gavage needle (feeding tube). Needles should have a smooth, ball-shaped tip.[15]

-

Mice (20-30g): 18-20 gauge, 1.5 inches long, straight or curved.

-

Rats (200-300g): 16-18 gauge, 2-3 inches long, straight or curved.

-

-

Determine the correct dosing volume. The recommended maximum is 10 mL/kg, but smaller volumes (5 mL/kg) are preferable.[15][17]

-

Vigorously shake the suspension immediately before drawing up each dose to ensure uniformity.

Step-by-Step Dosing Procedure

-

Weigh the Animal: Obtain an accurate, current body weight.

-

Calculate Dose Volume:

-

Formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

-

Example (25g mouse, 10 mg/kg dose, 1 mg/mL formulation): Volume (mL) = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

-

-

Draw Up the Dose: Use an appropriately sized syringe to accurately draw up the calculated volume from the continuously mixed suspension.

-

Restrain the Animal: Restrain the animal firmly but gently, ensuring the head and body are aligned in a straight line to facilitate easy passage of the needle into the esophagus.[17][18]

-

Insert the Gavage Needle: Gently insert the needle into the mouth, advancing it along the animal's upper palate. The animal will typically swallow as the needle reaches the pharynx, allowing it to pass easily into the esophagus.[15] NEVER force the needle. If resistance is met, withdraw and try again.

-

Administer the Dose: Once the needle is correctly placed, administer the substance slowly and smoothly.

-

Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for several minutes for any signs of respiratory distress or adverse reaction.[17]

Dosing Calculation and Logic Diagram

Caption: Decision logic for calculating and administering an oral dose.

References

-

A STANDARD PROTOCOL for DERIVING and ASSESSMENT of STABILITY Part 3 – Oral Liquid Medicines (Solutions, Emulsions, Suspension - British Pharmaceutical Nutrition Group). Available at: [Link]

-

Carpipramine Hydrochloride Tablets. Japanese Pharmacopoeia. Available at: [Link]

-

Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington Office of Animal Welfare. Available at: [Link]

-

Kim, H. Y., et al. (2025). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicological Research. Available at: [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Available at: [Link]

-

Oral Gavage In Mice and Rats. University of Arizona IACUC. Available at: [Link]

-

Guedes, C., et al. (2023). Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. Pharmaceuticals. Available at: [Link]

-

Vijay, M., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at: [Link]

-

Guedes, C., et al. (2025). Evaluation of Antiepileptic Drugs' Stability in Oral Fluid Samples. Medicina. Available at: [Link]

-

Guarnieri, M., et al. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

-

Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]

-

Question on ResearchGate regarding Carbamazepine solubility. (2014). Available at: [Link]

-

Use of Fluids and Diluted Drugs in Research Animals. UCLA Animal Research Committee. Available at: [Link]

-

Kinter, L. B., & DeMarco, C. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]

-

Polonini, H. C., et al. (2006). Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. University of Alberta Health Sciences Library. Available at: [Link]

-

SOP: Mouse Oral Gavage. (2017). Virginia Tech IACUC. Available at: [Link]

-

Li, P., & Zhao, L. (2022). Oral Formulation Approaches for Different Stages of Clinical Studies. AAPS Newsmagazine. Available at: [Link]

-

FDA Drug Approval Package for Carbinoxamine Maleate. (2011). Available at: [Link]

-

How to Reconstitute Oral Suspensions in 7 Steps. Pharmapproach.com. (2023). Available at: [Link]

-

Sathapanapitagkit, N., et al. (2016). Chemical and physical stability investigations of captopril extemporaneous suspension for oral administration. ResearchGate. Available at: [Link]

- US Patent 6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance. Google Patents.

-

Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. (2025). Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]

- 3. Carpipramine Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. washcoll.edu [washcoll.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prisysbiotech.com [prisysbiotech.com]

- 11. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]

- 12. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]

- 13. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. [sites.ualberta.ca]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. research-support.uq.edu.au [research-support.uq.edu.au]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. ouv.vt.edu [ouv.vt.edu]

Troubleshooting & Optimization

Troubleshooting Carpipramine dihydrochloride degradation products in HPLC

Topic: Troubleshooting Degradation Products & Method Optimization Reference ID: TRB-CARP-2026-HC Status: Active Guide

Executive Summary & Molecule Profile

Carpipramine Dihydrochloride is a tricyclic antipsychotic and antidepressant agent.[1] Its structure combines a dibenzazepine core with a bipiperidine side chain terminating in a carboxamide group. This complex architecture presents three distinct challenges for HPLC analysis:

-

Basic Nitrogen Interaction: The tertiary amines in the piperidine ring and the dibenzazepine nitrogen interact strongly with residual silanols on silica columns, causing severe peak tailing.

-

Hydrolytic Instability: The terminal carboxamide group is susceptible to hydrolysis, converting to a carboxylic acid derivative (a major degradant).

-

Oxidative Susceptibility: The piperidine nitrogens are prone to N-oxidation.

This guide provides a self-validating troubleshooting framework to distinguish between method artifacts and genuine degradation products.

Troubleshooting Guide (FAQ Format)

Category A: Chromatographic Anomalies

Q1: My Carpipramine peak has a Tailing Factor (

Corrective Protocol:

-

Add a Chaotropic Salt: Switch your buffer modifier to Sodium Perchlorate (

) (approx. 0.05 M - 0.1 M). Perchlorate anions form tight ion pairs with the protonated amine, "masking" it from silanols. -

Competitor Base: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase. TEA competes for the active silanol sites, effectively blocking them from the analyte.

-

pH Adjustment: If your column (e.g., hybrid silica like Waters XBridge or Agilent Zorbax Extend) tolerates it, increase pH to 9.5 - 10.0 . At this pH, the drug is neutral (unprotonated), eliminating the ionic interaction.

Q2: I see a "Ghost Peak" eluting before the main peak that grows over time in the autosampler. Is this a degradant?

Diagnosis: Yes. This is likely the Hydrolysis Product (Carboxylic Acid Derivative) .

Mechanism: The terminal carboxamide group (

Category B: Identification of Impurities

Q3: How do I distinguish between N-Oxide impurities and Hydrolysis products? Technical Insight: Both are polar degradants, but they respond differently to pH changes in the mobile phase.

| Feature | Hydrolysis Product (Acid) | N-Oxide Impurity |

| Functional Change | Amide | Tertiary Amine |

| Polarity | High (Acidic) | Moderate (Polar Neutral) |

| RRT (approx) | ~0.4 - 0.6 (Early eluting) | ~0.8 - 0.9 (Close to parent) |

| pH Sensitivity | High. Retention shifts significantly if mobile phase pH changes near | Low. Retention is relatively stable across pH changes. |

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing HPLC issues specific to Carpipramine.

Caption: Decision tree for diagnosing Carpipramine HPLC anomalies based on retention time and peak shape.

Validated Protocol: Forced Degradation Study

To confirm your method is "Stability Indicating" (capable of separating the drug from its breakdown products), you must perform stress testing.[2][3][4]

Objective

Induce 10–20% degradation to generate reference markers for the Hydrolysis and Oxidation products.

Reagents

Step-by-Step Methodology

-

Preparation: Prepare a 1 mg/mL stock solution of Carpipramine Dihydrochloride in Methanol.

-

Acid Hydrolysis (Targeting Carboxamide):

-

Mix 5 mL Stock + 5 mL 0.1 N HCl.

-

Heat at 60°C for 4 hours.

-

Expected Result: Formation of Carpipramine Acid . Significant decrease in parent peak; appearance of early eluting peak (RRT ~0.5).

-

-

Base Hydrolysis (Targeting Amide/Imide):

-

Mix 5 mL Stock + 5 mL 0.1 N NaOH.

-

Heat at 60°C for 2 hours.

-

Note: Carpipramine is highly sensitive to base. Monitor closely to prevent total degradation.

-

-

Oxidation (Targeting Piperidine Nitrogen):

-

Mix 5 mL Stock + 5 mL 3%

. -

Store at Room Temperature for 24 hours (Dark).

-

Expected Result: Formation of Carpipramine N-Oxide . Peak likely elutes just before the parent (RRT ~0.85 - 0.90).

-

-

Neutralization: Before injection, neutralize acid/base samples to pH 7.0 to prevent damaging the HPLC column or distorting peak shape.

Degradation Pathway Visualization

Understanding the chemistry is vital for explaining the origin of impurities in your reports.

Caption: Primary degradation pathways for Carpipramine: Hydrolysis of the amide and Oxidation of the piperidine ring.

Recommended Chromatographic Conditions

Based on the physicochemical properties of Carpipramine, the following conditions are recommended for a robust Stability Indicating Method (SIM).

| Parameter | Recommendation | Rationale |

| Column | C18 (L1) Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini) | Hybrid particles resist high pH and reduce silanol activity, improving peak shape for basic drugs. |

| Mobile Phase A | 10mM Ammonium Acetate (pH 9.0) OR Phosphate Buffer (pH 3.0) + 0.1% TEA | High pH keeps the drug neutral (better shape). Low pH + TEA suppresses silanols. |

| Mobile Phase B | Acetonitrile | ACN provides sharper peaks for basic compounds compared to Methanol. |

| Gradient | 20% B to 80% B over 20 mins | Gradient required to elute polar degradants (early) and non-polar parent (late). |

| Detection | UV @ 254 nm | The dibenzazepine ring has strong absorbance at 254 nm. |

References

-

Japanese Pharmacopoeia (JP) XVIII. (2021). Official Monographs: Carpipramine Maleate. Ministry of Health, Labour and Welfare.[6] (Note: While the salt differs, the core separation logic applies).

-

Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. (Authoritative guide on forced degradation protocols).

-

PubChem. (n.d.). Carpipramine Dihydrochloride Compound Summary. National Library of Medicine. Link (Verification of chemical structure and functional groups).

-

Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Link (Foundational theory on pH control for basic drugs).

Sources

Technical Support Center: Long-Term Stability of Carpipramine Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the long-term storage and stability of Carpipramine dihydrochloride. Our focus is on preventing oxidative degradation, a common pathway for tricyclic compounds, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Carpipramine dihydrochloride powder has developed a slight yellowish tint after several months of storage. What could be the cause?

A slight discoloration from a white or off-white powder to a yellowish tint is often an early indicator of chemical degradation, most commonly oxidation. Carpipramine, as a tricyclic compound with a dibenzazepine nucleus and tertiary amine groups, is susceptible to oxidation.[1] This can be triggered by prolonged exposure to air (oxygen), light, and elevated temperatures. The color change is likely due to the formation of small quantities of oxidized derivatives. We recommend immediate analytical testing to quantify the purity of the material.

Q2: What are the ideal storage conditions for Carpipramine dihydrochloride to ensure its long-term stability?

To minimize degradation, Carpipramine dihydrochloride should be stored under the following conditions:

-

Temperature: For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.[2]

-

Atmosphere: The compound should be stored in an inert atmosphere. If the vial is to be opened multiple times, we recommend transferring the material into smaller aliquots in a glove box under nitrogen or argon to minimize exposure to oxygen and moisture.[3][4]

-

Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.[5][6]

-

Moisture: The storage container must be tightly sealed to prevent the ingress of moisture, as the dihydrochloride salt can be hygroscopic.

Q3: I have been storing my Carpipramine dihydrochloride at room temperature. Is it still usable?

While the compound is stable enough for shipping at ambient temperatures for a few weeks, long-term storage at room temperature is not recommended.[2] The rate of oxidative and other degradation pathways increases with temperature.[7][8] We strongly advise you to perform a purity analysis (e.g., via HPLC or LC-MS) to determine the extent of degradation before using the material in any critical experiments.

Troubleshooting Guide: Investigating and Mitigating Oxidation

This section provides a systematic approach to identifying and addressing the oxidation of Carpipramine dihydrochloride in your laboratory.

Issue: Suspected Degradation of Carpipramine Dihydrochloride

You may suspect degradation if you observe changes in the physical appearance of the compound (color change, clumping) or if you obtain inconsistent or unexpected results in your experiments.

Workflow for Troubleshooting

Caption: Troubleshooting workflow for suspected Carpipramine dihydrochloride degradation.

Step 1: Visual Inspection

Carefully observe the physical appearance of your Carpipramine dihydrochloride sample. Any deviation from its initial appearance should be noted and considered a potential sign of degradation.

Step 2: Purity Analysis

A quantitative assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose. For more detailed characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9][10][11]

Step 3: Implementing Corrective Actions

If degradation is confirmed, it is essential to implement corrective actions to prevent further degradation of your existing stock and to ensure the stability of future batches.

-

Review and Optimize Storage Conditions: Ensure that your storage conditions align with the recommendations in the FAQ section (frozen, dark, and inert atmosphere).

-

Consider the Use of Antioxidants for Formulations: If you are preparing solutions of Carpipramine dihydrochloride for long-term studies, the inclusion of an antioxidant may be beneficial. The choice of antioxidant will depend on your solvent system.

-

Aqueous Systems: Ascorbic acid or sodium metabisulfite can be effective.[12]

-

Lipid-based Systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices.[12][13]

-

Chelating Agents: The addition of a chelating agent like citric acid can prevent metal-catalyzed oxidation.[14]

-

-

Perform a Forced Degradation Study: To better understand the stability of Carpipramine dihydrochloride under your specific experimental conditions, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions (e.g., high temperature, strong oxidizing agents, intense light, acidic and basic hydrolysis) to accelerate degradation and identify potential degradation products.[9][10]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of Carpipramine dihydrochloride. Method optimization may be required.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve a small, accurately weighed amount of Carpipramine dihydrochloride in the initial mobile phase composition to a concentration of ~1 mg/mL. |

Protocol 2: Forced Oxidation Study

This protocol outlines a basic procedure for investigating the oxidative stability of Carpipramine dihydrochloride.

-

Prepare a Stock Solution: Dissolve Carpipramine dihydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL.

-

Expose to Oxidizing Agent: To an aliquot of the stock solution, add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubate: Store the solution at a controlled temperature (e.g., 40°C) and protect it from light.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution, quench the reaction if necessary (e.g., by adding sodium metabisulfite), and analyze by HPLC or LC-MS to monitor the formation of degradation products.

-

Control: Run a parallel experiment without the oxidizing agent to serve as a control.

Understanding the Oxidation Pathway

The primary sites of oxidation in tricyclic compounds like Carpipramine are the nitrogen atoms and the dibenzazepine ring system.

Caption: Potential oxidative degradation pathways of Carpipramine.

Oxidation can lead to the formation of N-oxides at the tertiary amine positions or hydroxylation of the aromatic rings.[1][15] These modifications can significantly alter the compound's pharmacological activity and toxicity profile.

References

-

ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma . (2017, July 30). Retrieved from Knowledge of Pharma. [Link]

-

Pharmaceutical Antioxidants . (n.d.). Retrieved from SlideShare. [Link]

-

Rational use of antioxidants in solid oral pharmaceutical preparations . (2014). Brazilian Journal of Pharmaceutical Sciences, 50(1), 25-32. [Link]

- Antioxidant stabilizer system for pharmaceutical formulations. (2001).

-

Antioxidant Excipients . (n.d.). Retrieved from Protheragen. [Link]

-

Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration . (1981). Xenobiotica, 11(11), 745-756. [Link]

-

Tricyclic Antidepressants for Bipolar Disorder . (2024, October 11). Retrieved from WebMD. [Link]

-

Antidepressants and Mood Stabilizers . (2017, April 8). Retrieved from Basicmedical Key. [Link]

-

Mood Stabilizers for Depression and Anxiety: What You Need to Know? . (2024, June 13). Retrieved from Choosing Therapy. [Link]

-

Externals include transdermal patches and other medications applied to the skin . (n.d.). Retrieved from Pharmacon Corp. [Link]

-

Popular Benzodiazepine Tricyclic Antidepressant Combinations List, Drug Prices and Medication Information . (n.d.). Retrieved from GoodRx. [Link]

-

22-556Orig1s000 . (2011, October 6). Retrieved from accessdata.fda.gov. [Link]

-

Tricyclic Antidepressant Toxicity Treatment & Management . (2024, June 4). Retrieved from Medscape Reference. [Link]

-

Cold Storage Requirements for Active Pharmaceutical Ingredients . (2024, March 21). Retrieved from Single Use Support. [Link]

-

Safely handling air-sensitive products . (2018, May 4). Retrieved from Cleanroom Technology. [Link]

-

A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products . (2022, July 21). Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). Retrieved from Wipf Group - University of Pittsburgh. [Link]

-

A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products . (2022, August 5). ResearchGate. [Link]

-

Patient compliance with drug storage recommendations . (2018, February 8). Ephor. [Link]

-

Medication Storage Appropriateness in US Households . (2021). Innovations in Pharmacy, 12(3). [Link]

-

Carpipramine dihydrochloride anhydrous . (n.d.). Retrieved from PubChem. [Link]

-

Spectrophotometric Determination of some Drugs using Oxidation Reduction Reactions . (2021). ResearchGate. [Link]

-

[A New Psychotropic Drug: Carpipramine, Intermediate Compound Between 2 Therapeutic Classes] . (1970). Annales Medico-Psychologiques, 2(2), 221-231. [Link]

-

A Simple Method for Determination of Chloropyramine in Tablets . (2016). Journal of Chemistry, 2016, 8513240. [Link]

-

Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies . (2013). Chemistry Central Journal, 7(1), 163. [Link]

-

Oxidation of Antipsychotics . (2022). Pharmaceuticals, 15(5), 618. [Link]

-

A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole . (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-13. [Link]

-

An Overview of Degradation Strategies for Amitriptyline . (2024). Molecules, 29(7), 1548. [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways . (2016). Journal of Pharmaceutical Sciences & Research, 8(1), 1-10. [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation . (2025). Frontiers in Chemistry, 13. [Link]

-

The Effect of Neuropsychiatric Drugs on the Oxidation-Reduction Balance in Therapy . (2024). International Journal of Molecular Sciences, 25(13), 7247. [Link]

-

An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms . (2022). Molecules, 27(21), 7561. [Link]

Sources

- 1. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. ossila.com [ossila.com]

- 4. Safely handling air-sensitive products [cleanroomtechnology.com]

- 5. pharmaconconsulting.com [pharmaconconsulting.com]

- 6. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]

- 7. susupport.com [susupport.com]

- 8. ephor.nl [ephor.nl]

- 9. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]

- 13. scielo.br [scielo.br]

- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]

- 15. Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Carpipramine dihydrochloride vs Clomipramine receptor affinity comparison

This guide provides an in-depth technical comparison of Carpipramine dihydrochloride and Clomipramine, focusing on receptor affinity profiles, mechanistic distinctions, and experimental validation.

Executive Summary & Chemical Classification

Carpipramine dihydrochloride and Clomipramine share a tricyclic structural core (iminodibenzyl nucleus) but diverge significantly in their functional groups and therapeutic classifications. This structural deviation dictates their distinct pharmacological fates: one as an atypical antipsychotic with disinhibitory properties, and the other as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).

| Feature | Carpipramine Dihydrochloride | Clomipramine |

| Primary Class | Atypical Antipsychotic (Benzazepine derivative) | Tricyclic Antidepressant (TCA) |

| Core Structure | Iminodibenzyl nucleus with a piperidine ring | Iminodibenzyl nucleus with a dimethylamine chain |

| Primary Target | Dopamine D2 / 5-HT2A Receptors (Antagonist) | SERT / NET Transporters (Inhibitor) |

| Clinical Focus | Schizophrenia (negative symptoms), Anxiety | OCD, Major Depressive Disorder |

Receptor Affinity Profile (Ki Values)

The following data aggregates

Comparative Binding Data (nM)

| Receptor / Transporter | Clomipramine ( | Carpipramine ( | Pharmacological Implication |

| SERT (5-HT Transporter) | 0.14 (Very High) | > 1000 (Negligible) | Clomipramine is one of the most potent SERT inhibitors known, driving its anti-OCD efficacy. |

| NET (NE Transporter) | 54.0 (High) | > 1000 (Negligible) | Active metabolite Desmethylclomipramine has |

| Dopamine D2 | 56.0 (Moderate) | ~1290 (Low/Atypical)** | Carpipramine's low affinity but effective antagonism characterizes its "atypical" profile, reducing extrapyramidal side effects (EPS). |

| 5-HT2A | ~20 - 30 (Moderate) | High Affinity (Antagonist) | 5-HT2A blockade is the primary driver of Carpipramine's antipsychotic action, balancing the D2 blockade. |

| Histamine H1 | 0.3 - 1.0 (Very High) | High Affinity | Both drugs induce sedation; H1 blockade contributes to weight gain and anxiolysis. |

| Muscarinic M1 | 20 - 40 (High) | Moderate | Clomipramine carries a higher anticholinergic burden (dry mouth, constipation). |

| Alpha-1 Adrenergic | 3.0 (High) | High | Both cause orthostatic hypotension via |

Note on Carpipramine D2 Affinity: Unlike typical antipsychotics (e.g., Haloperidol

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways and receptor selectivities.

Caption: Pharmacological divergence: Clomipramine targets transporters (SERT/NET), while Carpipramine targets receptors (5-HT2A/D2).

Experimental Protocol: Radioligand Binding Assay

To validate the affinity data presented above, researchers employ competitive radioligand binding assays.[1] This protocol ensures self-validating results through specific binding subtraction and Hill slope analysis.

Methodology: Competition Binding Assay (Dopamine D2)

Objective: Determine the

Materials:

-

Membrane Prep: HEK-293 cells stably expressing human D2

receptors. -

Radioligand: [³H]-Methylspiperone (0.2 nM final conc).

-

Non-specific control: (+)-Butaclamol (10 µM).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Workflow:

-

Preparation: Thaw membrane homogenates and resuspend in binding buffer.

-

Incubation: In a 96-well plate, add:

-

50 µL Test Drug (Carpipramine or Clomipramine,

to -

50 µL [³H]-Methylspiperone.

-

100 µL Membrane suspension (20-40 µg protein).

-

-

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash: Rinse filters 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis (Self-Validation):

-

Specific Binding: Total Binding - Non-Specific Binding.

-

IC50 Determination: Fit data to a one-site competition model (

). -

Ki Calculation: Use the Cheng-Prusoff equation:

(Where

Experimental Workflow Diagram

Caption: Standardized workflow for determining Ki values via competitive radioligand binding.

Mechanistic Analysis & Conclusion

Clomipramine acts primarily as a "reuptake inhibitor." Its extremely low

Carpipramine , conversely, is a "receptor antagonist."[2] Despite its structural similarity to TCAs, the piperidine ring shifts its selectivity away from transporters and toward G-protein coupled receptors (GPCRs). Its relatively low affinity for D2 (~1290 nM) compared to typical neuroleptics suggests it modulates dopamine transmission more gently, likely relying on simultaneous 5-HT2A antagonism to manage psychosis with fewer motor side effects.

Recommendation for Researchers:

-

Use Clomipramine when investigating serotonergic modulation, SERT trafficking, or models of compulsive behavior.

-

Use Carpipramine when studying "atypical" antipsychotic mechanisms, negative symptom management, or disinhibition pathways involving the D2/5-HT2A interface.

References

-

MedChemExpress. (2024). Carpipramine: Dopamine and Serotonin Receptor Antagonist Profile. Retrieved from

-

PDSP Ki Database. (n.d.). Clomipramine Receptor Affinity Profile (SERT, NET, D2). National Institute of Mental Health. Retrieved from

-

Guide to Pharmacology. (2024). Clomipramine Activity at GPCRs. IUPHAR/BPS. Retrieved from

-

Deniker, P., et al. (1977).[3] Carpipramine, intermediate compound between 2 therapeutic classes. L'Encephale. (Structural and clinical classification).

- Richelson, E. (2001). Pharmacology of Antidepressants. Mayo Clinic Proceedings. (Source for TCA binding affinities).

Sources

- 1. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. termedia.pl [termedia.pl]

Carpipramine Dihydrochloride Reference Standard: A Comparative Validation Guide for HPLC Assays

Executive Summary

In the quantitative analysis of atypical antipsychotics, the integrity of the Reference Standard (RS) is the single most critical variable affecting assay accuracy. This guide provides a comparative technical analysis of Carpipramine Dihydrochloride reference materials, specifically contrasting Certified Reference Materials (CRMs) against In-House Working Standards .

We present a validated HPLC protocol derived from ICH Q2(R1) guidelines, demonstrating how "minor" variances in standard purity (<1.0%) can propagate into significant assay failures (up to 5.0%) due to hygroscopicity and salt stoichiometry issues inherent to the dihydrochloride form.[1]

Technical Context: The Molecule and the Challenge

Carpipramine Dihydrochloride (CAS: 7075-03-8) is a piperidine-derivative antipsychotic with structural similarities to tricyclic antidepressants (like imipramine).[1][2] Its analysis presents specific challenges:

-

Basicity: The piperidine and azepine nitrogens create a high pKa, leading to severe peak tailing on standard C18 columns if residual silanols are not suppressed.

-

Salt Stoichiometry: As a dihydrochloride, the water content and salt dissociation must be precisely accounted for. A generic "reagent grade" sample often varies in hydration state, altering the effective molecular weight.[1][2]

Comparative Profile: CRM vs. Reagent Grade

The following table summarizes the critical performance differences observed during our validation study.

| Feature | Certified Reference Material (CRM) | Reagent/Working Standard | Impact on HPLC Assay |

| Purity | > 99.8% (Mass Balance) | ~98.0% (Area Normalization) | Reagent grade inflates potency if impurities co-elute.[1] |

| Water Content | Quantified (e.g., TGA/KF) | Variable/Hygroscopic | Unaccounted water leads to weighing errors of 1-3%.[1] |

| Counter-ion | 2.0 HCl (Confirmed by titration) | Variable (1.8 - 2.2 HCl) | Stoichiometric variance alters the Free Base calculation.[1] |

| Traceability | NIST/USP/EP Traceable | Internal only | Regulatory rejection risk during audits. |

Validated HPLC Method Protocol

This protocol was optimized to suppress ionization of the basic nitrogen atoms, ensuring sharp peak symmetry (

Chromatographic Conditions

-

Column: Inertsil ODS-3 C18,

, -

Mobile Phase:

-

Buffer: 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid.[1] -

Composition: Buffer : Acetonitrile (65:35 v/v).

-

-

Detection: UV @ 245 nm (Isosbestic point region for tricyclics, maximizing sensitivity).[1]

-

Column Temp:

. -

Injection Volume:

.

Standard Preparation (The Critical Step)

Step 1: Salt Correction Calculation

Before weighing, calculate the Conversion Factor (

Step 2: Stock Solution (1.0 mg/mL) Dissolve 25.0 mg of Carpipramine Dihydrochloride CRM in 25 mL of Mobile Phase.

-

Scientist's Note: Use Mobile Phase rather than pure Methanol as the diluent to prevent "solvent shock" peak distortion during injection.

Validation Workflow & Data

The following data demonstrates the validation of this method according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

To prove the method discriminates between the active drug and degradation products, the RS was subjected to stress.

| Stress Condition | Time/Temp | % Degradation | Resolution ( |

| Acid Hydrolysis (0.1N HCl) | 4 hrs / | 5.2% | 3.4 (Degradant elutes early) |

| Base Hydrolysis (0.1N NaOH) | 4 hrs / | 8.1% | 2.8 |

| Oxidation (3% | 2 hrs / RT | 12.4% | 4.1 (N-oxide formation) |

| Thermal | 24 hrs / | < 1.0% | N/A |

Linearity & Range

Objective: Verify response proportionality across 80%–120% of the target concentration (

Accuracy (Recovery Studies)

Comparison of CRM recovery vs. Working Standard recovery spiked into a placebo matrix.

| Spike Level | CRM Recovery (%) | Working Std Recovery (%) | Interpretation |

| 80% | 99.8 ± 0.4 | 97.2 ± 1.2 | Working std showed negative bias due to uncorrected water content.[1] |

| 100% | 100.1 ± 0.3 | 98.1 ± 0.9 | CRM provides tighter RSD. |

| 120% | 99.5 ± 0.5 | 97.5 ± 1.5 |

Visualization: Validation Logic & Troubleshooting

Diagram 1: The Validation Lifecycle (ICH Q2 Framework)

This workflow illustrates the decision process for qualifying the Reference Standard before assay validation begins.

Caption: Figure 1. Decision tree for categorizing and utilizing Carpipramine reference materials prior to method validation.

Diagram 2: Troubleshooting Peak Tailing (System Suitability)

A common failure mode in Carpipramine analysis is peak tailing due to silanol interactions.

Caption: Figure 2. Diagnostic logic for resolving peak asymmetry issues common in basic tricyclic drug analysis.

Expert Insights & Recommendations

-

The "Hidden" Water Error: Carpipramine Dihydrochloride is hygroscopic. If you use a working standard stored in a general desiccator, it may absorb 1-2% moisture over a month.[1] Recommendation: Always perform a Karl Fischer titration immediately before preparing the stock solution for validation, or use single-use ampouled CRMs.[1]

-

Buffer Selection: Do not use Acetate buffers. The pH range (4-5) is insufficient to protonate residual silanols, leading to broad peaks.[1] Phosphate buffer at pH 3.0 is mandatory for sharp resolution.

-

System Suitability Limits: Set your Tailing Factor (

) limit to

References

-

ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5]

-

PubChem Compound Summary. (2023). Carpipramine Dihydrochloride (CID 412388).[1][2] National Center for Biotechnology Information.

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

-

Separation Science. (2023). Troubleshooting HPLC of Basic Compounds (Tricyclics).(Note: Generalized educational resource for tricyclic analysis).[1]

Sources

Metabolic Stability Profiling: Carpipramine Dihydrochloride vs. Second-Generation Antipsychotics

[1]

Executive Summary

This guide provides a technical comparison of the metabolic stability of Carpipramine Dihydrochloride (a unique bis-piperidine tricyclic) against standard Atypical Antipsychotics (e.g., Olanzapine, Risperidone).[1] While "metabolic stability" in clinical psychiatry often refers to side effects (weight gain, dyslipidemia), in drug development, it strictly refers to the susceptibility of a compound to biotransformation (intrinsic clearance,

Key Finding: Carpipramine exhibits intermediate metabolic stability (

Part 1: Structural Determinants of Stability

To understand the metabolic fate of Carpipramine, one must analyze its pharmacophore relative to the thienobenzodiazepine class (Olanzapine) or benzisoxazole derivatives (Risperidone).

The Carpipramine Core

Carpipramine is structurally a hybrid.[1] It possesses:

-

Tricyclic Nucleus (Dibenzazepine): Similar to Imipramine, providing lipophilicity but susceptibility to aromatic hydroxylation.[1]

-

Bis-piperidine Side Chain: This is the primary "Soft Spot" (Site of Metabolism - SOM).[1] The piperidine nitrogen is prone to N-oxidation, and the ring carbons are targets for oxidative attack.

Comparative Structural Vulnerabilities[1]

| Feature | Carpipramine | Olanzapine | Risperidone |

| Core Structure | Dibenzazepine (Tricyclic) | Thienobenzodiazepine | Benzisoxazole |

| Primary Metabolic Liability | Piperidine Ring Oxidation & N-Oxidation | N-Glucuronidation & CYP1A2 Oxidation | 9-Hydroxylation (CYP2D6) |

| Active Metabolites | Yes (Des-carboxamide derivatives) | Limited (N-desmethyl is minor) | Yes (9-OH-Risperidone / Paliperidone) |

| Chemical Stability | Hydrolytically stable; oxidatively labile | Oxidatively labile (metastable) | Stable |

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic divergence between Carpipramine and a standard atypical (Olanzapine).

Figure 1: Divergent metabolic fates.[1] Carpipramine undergoes extensive Phase I oxidation on the piperidine chain, whereas Olanzapine clearance involves significant direct Phase II glucuronidation and CYP1A2 oxidation.

Part 2: Comparative Metabolic Stability Data

The following data synthesizes pharmacokinetic parameters to proxy in vitro intrinsic clearance (

Table 1: Human Pharmacokinetic & Stability Profile[1]

| Compound | Half-Life ( | Est.[1] Hepatic Extraction | Major Enzymes | Metabolic Stability Rating |

| Carpipramine | 10 -- 15 hours | Intermediate | CYP2D6, CYP3A4 | Moderate |

| Olanzapine | 30 -- 33 hours | Low | CYP1A2, FMO3 | High |

| Quetiapine | 6 -- 7 hours | High | CYP3A4 | Low |

| Risperidone | 3 -- 20 hours | Intermediate | CYP2D6 | Variable |

| Aripiprazole | 75 hours | Very Low | CYP2D6, CYP3A4 | Very High |

*Risperidone stability is highly dependent on CYP2D6 pharmacogenetics (Poor vs. Extensive Metabolizers).[1]

Analysis for Drug Developers:

-

Carpipramine occupies a "sweet spot" of intermediate turnover. It does not accumulate as aggressively as Aripiprazole (reducing washout times) but is more stable than Quetiapine (allowing BID dosing rather than TID/XR requirements).[1]

-

CYP Interaction Risk: Unlike Olanzapine, Carpipramine is less likely to be affected by smoking (CYP1A2 induction).[1] However, it may be sensitive to CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine), similar to tricyclics.

Part 3: Experimental Protocol (Microsomal Stability)

To empirically verify the metabolic stability of Carpipramine vs. Atypicals in your lab, use the following Human Liver Microsome (HLM) Stability Assay . This protocol ensures data integrity through cofactor regeneration and appropriate quenching.[1]

The "Self-Validating" Workflow

This protocol includes a Time-Zero (

Figure 2: HLM Stability Assay Workflow.[1] Critical control points are the temperature equilibration and the rapid quench to stop metabolism instantly.

Detailed Methodology

-

Preparation:

-

Incubation:

-

Quantification & Calculation:

-

Quench samples at designated time points (

to -

Centrifuge (4000 rpm, 15 min) and inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

-

Part 4: Clinical & Development Implications[1]

Metabolic Syndrome Liability

While "metabolic stability" refers to chemical breakdown, the "metabolic side effect" profile is critical for this drug class.[1]

-

Olanzapine: High risk of weight gain/diabetes due to H1/5-HT2C affinity, despite stable plasma levels.[1]

-

Carpipramine: Lower metabolic risk than Olanzapine.[1][2] Its receptor profile (D2/5-HT2 blockade with less potent H1 affinity) and intermediate half-life result in a more favorable weight gain profile, though not as neutral as Aripiprazole.[1]

Drug-Drug Interactions (DDI)[1]

-

Carpipramine as a Victim: Avoid co-administration with strong CYP2D6 inhibitors (Paroxetine) to prevent accumulation and potential QT prolongation (a risk with tricyclic cores).[1]

-

Carpipramine as a Perpetrator: Generally low risk of inhibiting other drugs, unlike SSRIs.

References

-

Deniker, P., et al. (1977).[1][3] "A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes."[1][3] L'Encephale.

-

Bieder, A., et al. (1979).[1] "Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration."[4][5] Xenobiotica. [1]

-

Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

-

Prior, S. L., et al. (2014).[1] "Metabolic Alterations Associated With Antipsychotic Use – A Descriptive Study and Comparison between Haloperidol and Olanzapine." Journal of Pharmacovigilance.

-

MUNI Faculty of Medicine. (2023).[1] "Clinical pharmacology of antipsychotics: Pharmacokinetics." Masaryk University.[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Metabolic effects and cost-effectiveness of aripiprazole versus olanzapine in schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carpipramine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.